molecular formula C12H9N3O4 B142852 7-Ethoxy-4-hydroxy-6-nitroquinoline-3-carbonitrile CAS No. 214476-08-1

7-Ethoxy-4-hydroxy-6-nitroquinoline-3-carbonitrile

Cat. No.: B142852
CAS No.: 214476-08-1
M. Wt: 259.22 g/mol
InChI Key: YWXULSPHZDNVAN-UHFFFAOYSA-N
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Description

7-Ethoxy-4-hydroxy-6-nitroquinoline-3-carbonitrile (EHNQC) is a heterocyclic organic compound with a wide range of applications in scientific research. It is a versatile compound that can be used in a variety of laboratory experiments, as well as in various biochemical and physiological studies. EHNQC has been used in the synthesis of various compounds, as well as in the study of various biological pathways.

Scientific Research Applications

Chemical Transformations and Synthesis

  • 7-Ethoxy-4-hydroxy-6-nitroquinoline-3-carbonitrile is involved in various chemical reactions, including nucleophilic substitutions and cycloadditions. For instance, Okamoto et al. (1969) and (1971) detailed the reactions of similar nitroquinoline compounds with potassium cyanide, leading to different quinoline derivatives with modified functional groups (Okamoto, Takahashi, Takayama, Kitagawa, & Ikeda, 1969) (Okamoto & Takahashi, 1971).

Corrosion Inhibition

  • Quinoline derivatives, closely related to this compound, demonstrate notable applications in corrosion inhibition. Erdoğan et al. (2017) and Singh, Srivastava, & Quraishi (2016) conducted studies on novel quinoline derivatives, revealing their efficacy in preventing corrosion of metals (Erdoğan, Safi, Kaya, Işın, Guo, & Kaya, 2017) (Singh, Srivastava, & Quraishi, 2016).

Potential in Material Science

  • The cycloaddition reactions of quinoline compounds, like the one studied by Onnagawa et al. (2016), indicate their potential utility in material science, particularly in the synthesis of complex organic compounds (Onnagawa, Shima, Yoshimura, & Matsuo, 2016).

Antimicrobial and Anticancer Properties

  • The antimicrobial and anticancer properties of quinoline derivatives have been explored in various studies. For example, Wang et al. (2022) investigated the photochemistry of 8-hydroxy-5-nitroquinoline, highlighting its potential in medical applications due to its antimicrobial and anti-inflammatory properties (Wang, Zhang, Pan, Zheng, Xue, Du, & Xie, 2022).

Synthetic Pathways

  • Research by Gomaa (2003), Ibrahim & El-Gohary (2016), and others illustrate the diverse synthetic pathways that can be utilized to create various quinoline derivatives, demonstrating the versatility of these compounds in chemical synthesis (Gomaa, 2003) (Ibrahim & El-Gohary, 2016).

Safety and Hazards

The safety information for this compound includes several hazard statements: H302, H315, H319, H335 . The precautionary statement is P261 . The compound has a GHS07 pictogram and the signal word is "Warning" .

Properties

IUPAC Name

7-ethoxy-6-nitro-4-oxo-1H-quinoline-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9N3O4/c1-2-19-11-4-9-8(3-10(11)15(17)18)12(16)7(5-13)6-14-9/h3-4,6H,2H2,1H3,(H,14,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWXULSPHZDNVAN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C2C(=C1)NC=C(C2=O)C#N)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60432303
Record name 7-Ethoxy-6-nitro-4-oxo-1,4-dihydroquinoline-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60432303
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

259.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

214476-08-1
Record name 7-Ethoxy-4-hydroxy-6-nitro-3-quinolinecarbonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=214476-08-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 7-Ethoxy-6-nitro-4-oxo-1,4-dihydroquinoline-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60432303
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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7-Ethoxy-4-hydroxy-6-nitroquinoline-3-carbonitrile
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7-Ethoxy-4-hydroxy-6-nitroquinoline-3-carbonitrile
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7-Ethoxy-4-hydroxy-6-nitroquinoline-3-carbonitrile

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